methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system, a phenyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of action
The compound contains a benzothiadiazine dioxide core, which is a structural motif found in certain diuretic medications such as hydrochlorothiazide. These drugs typically act on the kidneys, inhibiting sodium-chloride symporters in the distal convoluted tubule . .
Mode of action
If this compound acts similarly to other benzothiadiazine dioxides, it might inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and decreased fluid retention .
Biochemical pathways
The potential inhibition of sodium-chloride symporters could affect various biochemical pathways related to fluid balance and blood pressure regulation .
Result of action
If this compound acts as a diuretic, it could lead to decreased fluid retention and lower blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiadiazine core, followed by the introduction of the phenyl group and the benzoate ester. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine compounds.
Scientific Research Applications
Methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate include other benzothiadiazine derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Phenyl-substituted benzothiadiazines: These compounds have variations in the phenyl group, which can influence their chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
Properties
IUPAC Name |
methyl 2-[[2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-32-23(29)17-9-5-6-10-19(17)25-21(28)14-27-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)33(27,30)31/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYWNWDSTUARNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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